1-(Trifluoromethyl)naphthalene-6-acetic acid
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Overview
Description
1-(Trifluoromethyl)naphthalene-6-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)naphthalene-6-acetic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of naphthalene derivatives followed by acetic acid substitution. The reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a suitable solvent . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a catalyst. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-6-acetic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways by binding to specific proteins or enzymes, thereby altering their activity .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-6-acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Trifluoromethylbenzene derivatives: These compounds share the trifluoromethyl group but differ in their aromatic ring structure, leading to variations in reactivity and applications. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H9F3O2 |
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Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-3-1-2-9-6-8(7-12(17)18)4-5-10(9)11/h1-6H,7H2,(H,17,18) |
InChI Key |
VFGGYFLSYJEFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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